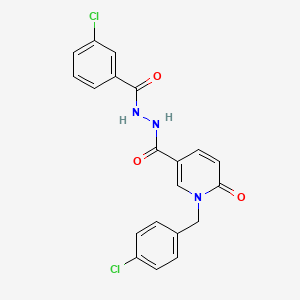![molecular formula C27H24N4O5 B2830144 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359484-31-3](/img/no-structure.png)
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Potential
- A study by Kendre, Landge, and Bhusare (2015) discussed the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, highlighting their potential as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).
Antibacterial Activity
- Shaikh et al. (2014) synthesized derivatives with significant antibacterial activity against various bacterial strains (Shaikh et al., 2014).
Antifungal Activity
- Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives, which demonstrated notable antifungal activity (Hassan, 2013).
Fluorescent Chemosensor Development
- Khan (2020) explored the use of pyrazoline derivatives in the development of fluorescent chemosensors for metal ion detection (Khan, 2020).
Crystal Structures and DFT Studies
- Şahin et al. (2011) focused on synthesizing specific compounds and analyzing their crystal structures and molecular geometries through density functional theory (DFT) (Şahin et al., 2011).
Antitumor Agents
- Gomha, Edrees, and Altalbawy (2016) developed bis-pyrazolyl-thiazoles incorporating thiophene as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Drug-Likeness Properties
- Pandya et al. (2019) synthesized a series of compounds and evaluated their drug-likeness properties through in silico ADME prediction and in vitro microbial investigation (Pandya et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 2-(benzo[d][1,3]dioxol-5-yl)acetic acid, which is then converted to 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride. The second intermediate is 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde, which is then converted to 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid. The third intermediate is 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from the first two intermediates. Finally, the three intermediates are combined to form the target compound.", "Starting Materials": [ "2-hydroxybenzoic acid", "4-isopropoxyphenylboronic acid", "2-bromo-5-methyloxazole", "2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde", "thionyl chloride", "pyrazolo[1,5-a]pyrazin-4(5H)-one" ], "Reaction": [ "2-hydroxybenzoic acid is converted to 2-(benzo[d][1,3]dioxol-5-yl)acetic acid via esterification with acetic anhydride and subsequent cyclization with sulfuric acid.", "2-(benzo[d][1,3]dioxol-5-yl)acetic acid is converted to 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride via reaction with thionyl chloride.", "4-isopropoxyphenylboronic acid is converted to 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde via Suzuki-Miyaura coupling with 2-bromo-5-methyloxazole.", "2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde is converted to 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid via oxidation with potassium permanganate.", "2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride and 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid are combined and reacted with triethylamine and 1,1'-carbonyldiimidazole to form 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is combined with 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride and reacted with triethylamine and 1,1'-carbonyldiimidazole to form the target compound '2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one'." ] } | |
Número CAS |
1359484-31-3 |
Nombre del producto |
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Fórmula molecular |
C27H24N4O5 |
Peso molecular |
484.512 |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H24N4O5/c1-16(2)35-20-7-4-18(5-8-20)26-28-22(17(3)36-26)14-30-10-11-31-23(27(30)32)13-21(29-31)19-6-9-24-25(12-19)34-15-33-24/h4-13,16H,14-15H2,1-3H3 |
Clave InChI |
FXYIPNNODLNMQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



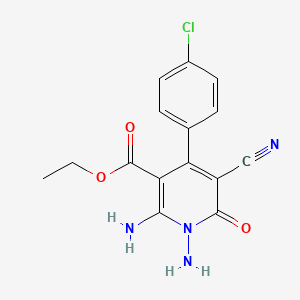
![N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2830063.png)

![3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B2830067.png)
![2,4,7-Trimethyl-6-[2-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2830069.png)
![3-((2E)but-2-enyl)-8-[2-((2E)but-2-enyloxy)phenyl]-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2830070.png)
![8-(4-Bromophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2830071.png)
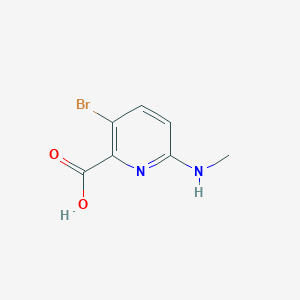

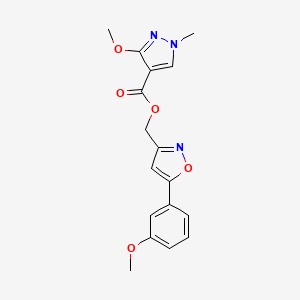
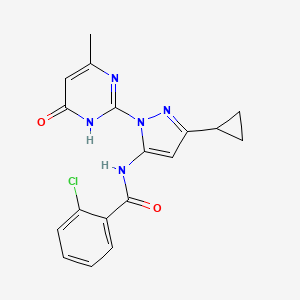
![1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one](/img/structure/B2830083.png)
